5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid is a spirocyclic compound notable for its unique molecular structure that incorporates both oxygen and nitrogen atoms within the ring system. This compound, with the molecular formula and a molecular weight of approximately 155.15 g/mol, is identified by its CAS number 2416146-08-0. The compound is classified under spirocyclic organic compounds, which are characterized by their distinctive ring structures that provide unique chemical properties and potential biological activities .
The synthesis of 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid typically involves the formation of its spirocyclic ring system through several organic reactions. A common synthetic route includes the cyclization of suitable precursors, often utilizing amines and epoxides under controlled conditions. The reaction conditions may involve solvents such as dichloromethane and catalysts like Lewis acids to facilitate the cyclization process.
In an industrial context, the production of this compound can be optimized using continuous flow synthesis techniques, which allow for enhanced control over reaction parameters and improved yields. Automated reactors and advanced purification methods are employed to ensure high-purity products suitable for various applications.
The molecular structure of 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid features a spirocyclic arrangement that integrates a nitrogen atom and an oxygen atom within its rings. The canonical SMILES representation is C1CC2(C1)CC(=NO2)C(=O)O, while its InChI key is IKURVLREIPAZNR-UHFFFAOYSA-N.
| Property | Value |
|---|---|
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid |
| InChI | InChI=1S/C7H9NO3/c9-6(10)5-4-7(11-8-5)2-1-3-7/h1-4H2,(H,9,10) |
| Origin of Product | United States |
5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid can participate in various chemical reactions, including:
Oxidation: This process involves the addition of oxygen or removal of hydrogen, typically using agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction entails the addition of hydrogen or removal of oxygen, often facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur where nucleophiles replace functional groups within the molecule.
Reagents commonly used in reactions involving this compound include:
The specific outcomes of these reactions depend on the reagents and conditions employed during the process.
The mechanism of action for 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid involves interactions with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The precise pathways and targets are context-dependent and may vary based on the application being investigated.
While detailed physical property data such as density or boiling point are not extensively documented for this compound, its molecular weight is established at approximately 155.15 g/mol.
The chemical properties include its reactivity in oxidation and reduction processes, as well as its ability to undergo substitution reactions under appropriate conditions. These properties make it a versatile compound in organic synthesis and potential applications in medicinal chemistry .
5-Oxa-6-azaspiro[3.4]oct-6-eene-7-carboxylic acid has several scientific applications:
Chemistry: It serves as a building block in synthesizing more complex molecules and acts as a reagent in various organic reactions.
Biology: The compound is under investigation for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Ongoing research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds utility in producing specialty chemicals and materials with unique properties due to its distinct structural characteristics.
Spirocyclic architectures represent a transformative evolution in medicinal chemistry, bridging the gap between flat aromatic systems and saturated three-dimensional frameworks. The 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid (CAS: 2416146-08-0) exemplifies this progression, featuring a unique spiro[3.4]octane core with strategic heteroatom placements. Spirocyclic compounds gained prominence in the early 2000s as solutions to pharmacokinetic challenges, particularly for central nervous system targets where blood-brain barrier penetration requires precise molecular geometry [1] [3]. This compound’s emergence coincides with the "escape from flatland" initiative in drug design, which prioritized saturated ring systems to improve target selectivity and reduce off-target interactions [6].
The spiro[3.4]octane motif specifically addresses synthetic limitations of earlier spirocycles like spiro[3.5]nonane or spiro[4.4]nonane, which often imposed excessive steric bulk. With a molecular weight of 155.15 g/mol and hydrogen-bonding capacity from both carboxylic acid and enamine-ether (C=C–N–O) functionalities, this scaffold delivers optimal three-dimensionality without compromising metabolic stability [1] [3]. Its powder form and storage at 4°C further facilitate practical handling in high-throughput screening [1]. The structural novelty lies in the fusion of a cyclobutane ring with tetrahydrofuran and dihydropyridine-like systems, creating vectors for diverse functionalization—a critical factor in fragment-based drug discovery campaigns where spatial efficiency is paramount.
Table 1: Evolution of Key Spirocyclic Scaffolds in Drug Discovery
| Spiro System | Ring Sizes | Representative Derivatives | Molecular Weight Range | Distinctive Feature |
|---|---|---|---|---|
| Spiro[3.3]heptane | 3+3 | Carboxylic acid esters | 120-180 g/mol | High strain energy |
| Spiro[3.4]octane | 3+4 | 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid | 155.15 g/mol | Balanced strain/functionality |
| Spiro[4.5]decane | 4+5 | Amino ketones | 180-250 g/mol | Low ring strain |
Heteroatom placement within spiro[3.4]octane frameworks dictates both physicochemical behavior and synthetic utility. In 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid, oxygen occupies the 5-position (tetrahydrofuran-like), while nitrogen anchors the 6-position as part of an unsaturated N–O linkage (enamine-ether), creating a conjugated system that influences both reactivity and electronic distribution. This configuration generates a hydrogen-bond acceptor triad (O–N–O=C) ideal for biomolecular recognition, evidenced by the compound’s application in PROTAC® linkers where rigidity and directional bonding are critical [6]. The carboxylic acid at C7 further enables peptide coupling or salt formation, expanding its role as a bifunctional building block [3].
The spirojunction’s cyclobutane component induces significant ring strain (≈26 kcal/mol), which activates adjacent functional groups toward nucleophilic transformations. For example, the enamine-ether moiety undergoes regioselective alkylation at the carbon adjacent to nitrogen, while the carboxylic acid participates in cyclization reactions to form lactones or fused heterocycles [5] [8]. This reactivity is quantified by the compound’s SMILES string (O=C(C(C1)=NOC21CCC2)O, illustrating the proximity of strained rings to polar groups [3]. Hydrogen-bond donation/acceptance capacity is enhanced by the spiro-centric electronic polarization, where the cyclobutane donates electron density to the oxygen at position 5 but withdraws from the nitrogen at position 6. This push-pull effect stabilizes transition states in cycloadditions—a feature exploited in synthesizing complex polycyclics like azaspirobicyclo[4.1.1]octanes [4] [7].
Table 2: Heteroatom Effects on Spiro[3.4]octane Properties
| Heteroatom Position | Element | Bond Angles (Calculated) | Electronic Effect | Reactivity Consequences |
|---|---|---|---|---|
| 5-Oxa | O | 108° (C–O–C) | σ-donor, π-acceptor | Acid-catalyzed ring opening |
| 6-Aza (unsaturated) | N | 120° (C=N–O) | Strong π-donor | Electrophilic addition at C8 |
| 7-Carboxylic acid | O, O-H | 111° (O=C–O) | H-bond donor/acceptor | Peptide coupling, metal coordination |
Synthetic applications capitalize on this heteroatom interplay:
Table 3: Synthetic Derivatives of 5-Oxa-6-azaspiro[3.4]octane Scaffolds
| Derivative Name | CAS Number | Molecular Formula | Key Modification | Primary Application |
|---|---|---|---|---|
| 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid | 2416146-08-0 | C₇H₉NO₃ | Parent compound | Fragment-based screening |
| tert-Butyl 7-bromo-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylate | - | C₁₁H₁₆BrNO₃ | Bromination at C7, Boc protection | Cross-coupling reactions |
| 1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)azetidine-3-carboxylic acid | - | C₁₆H₂₆N₂O₅ | Azetidine coupling | PROTAC® linkers |
| cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid | 2135785-62-3 | C₇H₉NO₄ | Lactone formation | Stereoselective synthesis |
These innovations underscore how strategic heteroatom placement converts a simple spirocycle into a multifunctional synthetic linchpin. Future directions include exploiting the enamine-ether’s dipolar character for [3+2] cycloadditions and developing chiral variants for asymmetric catalysis—advancements poised to expand the scaffold’s utility in pharmaceutical synthesis [3] [9].
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8